molecular formula C18H15N3O3 B12884892 2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 90059-31-7

2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B12884892
CAS No.: 90059-31-7
M. Wt: 321.3 g/mol
InChI Key: MWLNJPWTSKXAIX-UHFFFAOYSA-N
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Description

2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a chemical compound known for its unique structure and properties It is composed of a benzamide group attached to a 3-methyl-1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide typically involves the reaction of benzoyl chloride with 3-methyl-1,2-oxazole-5-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may interfere with cellular pathways, leading to the desired biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide stands out due to its unique combination of a benzamide group and a 3-methyl-1,2-oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds .

Properties

CAS No.

90059-31-7

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

2-benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C18H15N3O3/c1-12-11-16(24-21-12)20-18(23)14-9-5-6-10-15(14)19-17(22)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,22)(H,20,23)

InChI Key

MWLNJPWTSKXAIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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